(Oxan-4-ylmethyl)[1-(pyridin-3-yl)ethyl]amine hydrochloride
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Overview
Description
(oxan-4-ylmethyl)[1-(pyridin-3-yl)ethyl]aminehydrochloride is a chemical compound with the molecular formula C13H21ClN2O. . The compound is characterized by the presence of an oxane ring and a pyridine ring, which contribute to its unique chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (oxan-4-ylmethyl)[1-(pyridin-3-yl)ethyl]aminehydrochloride typically involves the reaction of oxane derivatives with pyridine derivatives under controlled conditions. One common method involves the use of oxan-4-ylmethyl chloride and 1-(pyridin-3-yl)ethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(oxan-4-ylmethyl)[1-(pyridin-3-yl)ethyl]aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of oxan-4-ylmethyl ketone derivatives.
Reduction: Formation of oxan-4-ylmethyl alcohol derivatives.
Substitution: Formation of azide derivatives.
Scientific Research Applications
(oxan-4-ylmethyl)[1-(pyridin-3-yl)ethyl]aminehydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a drug candidate in various therapeutic areas.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of (oxan-4-ylmethyl)[1-(pyridin-3-yl)ethyl]aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Compounds containing the pyridine ring, such as pyridine-3-carboxylic acid and pyridine-4-amine.
Oxane derivatives: Compounds containing the oxane ring, such as tetrahydro-2H-pyran-4-ol and oxan-4-ylmethyl chloride .
Uniqueness
(oxan-4-ylmethyl)[1-(pyridin-3-yl)ethyl]aminehydrochloride is unique due to its combination of the oxane and pyridine rings, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H21ClN2O |
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Molecular Weight |
256.77 g/mol |
IUPAC Name |
N-(oxan-4-ylmethyl)-1-pyridin-3-ylethanamine;hydrochloride |
InChI |
InChI=1S/C13H20N2O.ClH/c1-11(13-3-2-6-14-10-13)15-9-12-4-7-16-8-5-12;/h2-3,6,10-12,15H,4-5,7-9H2,1H3;1H |
InChI Key |
LVKGZILUIXPTSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=CC=C1)NCC2CCOCC2.Cl |
Origin of Product |
United States |
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